3-Formylphenyl 3-methylbutanoate is an organic compound classified as an ester, specifically a carboxylic acid derivative. The structure features a formyl group attached to a phenyl ring, with a 3-methylbutanoate moiety. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in synthesis and as a precursor for other chemical entities.
3-Formylphenyl 3-methylbutanoate can be derived from the reaction of 3-methylbutanoic acid with 3-formylphenol. The specific sources of this compound are not extensively documented in the literature, but it is likely synthesized in laboratory settings or found in specific natural products.
The synthesis of 3-Formylphenyl 3-methylbutanoate typically involves the following steps:
The molecular formula for 3-Formylphenyl 3-methylbutanoate is . Its structure consists of:
CC(C)CC(=O)OC1=CC=C(C=C1)C=O
InChI=1S/C13H16O3/c1-9(2)5-11(14)15-12-6-4-3-7-13(12)8-10(9)16/h3-8H,5H2,1-2H3
3-Formylphenyl 3-methylbutanoate can participate in various chemical reactions:
The reactivity of the compound is influenced by the presence of both the aldehyde and ester functional groups, allowing for diverse synthetic pathways.
The mechanism of action for reactions involving 3-formylphenyl 3-methylbutanoate typically involves:
The detailed kinetics and thermodynamics would depend on specific reaction conditions and substrates involved.
Thermal stability and reactivity profiles would need to be assessed through experimental studies such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2